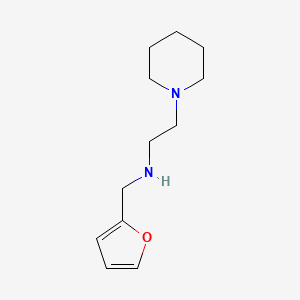
N-(2-Furylmethyl)-2-piperidin-1-ylethanamine
説明
N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is a chemical compound with the molecular formula C₁₂H₂₄N₂O It is a derivative of piperidine and furan, featuring a furan ring attached to an ethanamine group, which is further substituted with a piperidine moiety
Synthetic Routes and Reaction Conditions:
Furan Derivative Synthesis: The synthesis of this compound typically begins with the preparation of the furan derivative. This involves the reaction of furan with an appropriate alkylating agent to introduce the necessary functional groups.
Piperidine Addition: The next step involves the addition of piperidine to the furan derivative. This can be achieved through nucleophilic substitution reactions, where the furan derivative acts as the nucleophile and piperidine as the electrophile.
Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, leading to the formation of different derivatives.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound, resulting in a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Various alkyl halides, amines, and alcohols can be used as substitution reagents.
Major Products Formed:
Oxidized Products: These can include aldehydes, ketones, and carboxylic acids.
Reduced Products: Reduced products may include alcohols and amines.
Substituted Derivatives: Substitution reactions can yield a wide range of derivatives with different functional groups.
科学的研究の応用
N-(2-Furylmethyl)-2-piperidin-1-ylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism by which N-(2-Furylmethyl)-2-piperidin-1-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(2-Furylmethyl)ethanamine: This compound is structurally similar but lacks the piperidine moiety.
N-(2-Furylmethyl)-N-methyl-1-phenyl-2-propanamine: Another related compound with a phenyl group instead of piperidine.
N,N-Bis(2-furylmethyl)amine: A compound with two furan rings attached to an amine group.
Uniqueness: N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is unique due to its combination of furan and piperidine rings, which imparts distinct chemical and biological properties compared to its similar compounds
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYJWYBKBPPUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



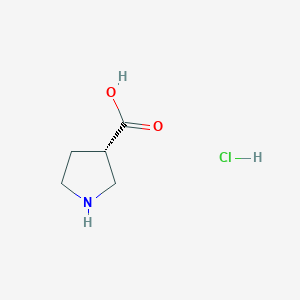
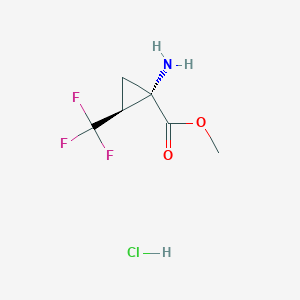

![(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B1386674.png)

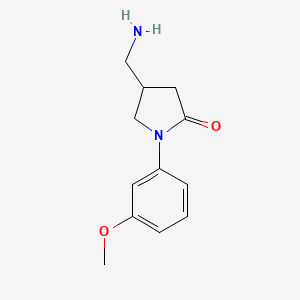
![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)
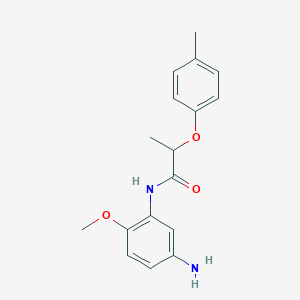
![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
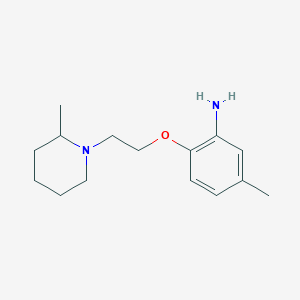
![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane](/img/structure/B1386690.png)
